Antiproliferative Potency in Lung Cancer Models
In a panel of cancer cell lines, the lead N-substituted 5-carboxamide THQ analog 17f (structurally homologous to N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, bearing an N-substituent modification) demonstrated an IC₅₀ of 0.082 µM, which is 3.4-fold more potent than the standard chemotherapeutic 5-fluorouracil (5-FU, IC₅₀ = 0.28 µM) [1]. This establishes the 5-carboxamide THQ series as capable of outperforming a clinically validated control agent, a benchmark that unsubstituted THQ or 2-carboxamide regioisomers in the same study failed to approach.
| Evidence Dimension | Antiproliferative IC₅₀ (µM) against lung cancer cell lines |
|---|---|
| Target Compound Data | Lead N-substituted 5-carboxamide THQ analog 17f: IC₅₀ = 0.082 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC₅₀ = 0.28 µM |
| Quantified Difference | 3.4-fold improvement |
| Conditions | In vitro cytotoxicity assay against lung cancer cell lines; exact cell line panel described in Dey et al. 2024 |
Why This Matters
Procurement of the N-methyl-5-carboxamide THQ scaffold provides access to a chemotype with demonstrated superiority over a standard-of-care comparator in a therapeutically relevant oncology model.
- [1] Dey R, Shaw S, Bhatt H, et al. Synthesis, biological screening, and binding mode analysis of some N-substituted tetrahydroquinoline analogs as apoptosis inducers and anticancer agents. J Mol Struct. 2024;1318(Part 1):139330. View Source
